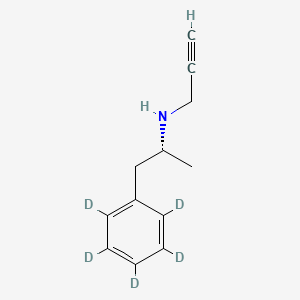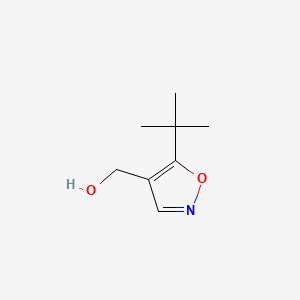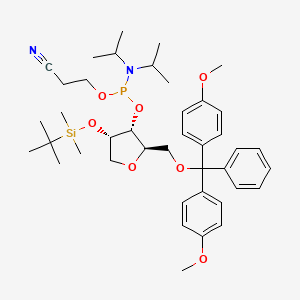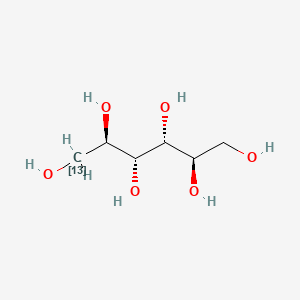![molecular formula C5H10O5 B583941 D-[1,3-<sup>13</sup>C<sub>2</sub>]Ribosa CAS No. 478511-79-4](/img/structure/B583941.png)
D-[1,3-13C2]Ribosa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Efficient biosynthesis of D-ribose has been achieved using a novel co-feeding strategy in Bacillus subtilis without acid formation . This strategy is critical as it affects the cell concentration, the productivity of D-ribose, and especially the formation of by-products .Molecular Structure Analysis
D-ribose is a monosaccharide with five carbons, thus called a pentose sugar . Its molecular formula is represented as C5H10O5 . The structural formula of ribose can be represented in two forms: Linear and cyclic .Chemical Reactions Analysis
D-ribose is a naturally occurring monosaccharide within the pentose pathway that assists with ATP production . It is involved in the production of adenosine triphosphate, the energy-carrying molecule generated by cellular respiration and by the pentose phosphate pathway .Physical and Chemical Properties Analysis
D-ribose is a white, crystalline solid that is highly soluble in water . It has a sweet taste, similar to other sugars, and is often used as a sweetening agent in food and beverage products .Aplicaciones Científicas De Investigación
Gestión de la insuficiencia cardíaca congestiva (ICC)
La D-ribosa tiene posibles aplicaciones clínicas en la gestión de la insuficiencia cardíaca congestiva (ICC). Es un componente esencial del sistema respiratorio y su suplementación puede tener efectos beneficiosos . La ICC sigue siendo la principal causa de muerte relacionada con enfermedades, y la D-ribosa podría desempeñar un papel en la gestión de esta condición .
Gestión de la diabetes
La D-ribosa también muestra promesa en la gestión de la diabetes y sus complicaciones . Es parte del sistema esquelético y su suplementación podría ayudar potencialmente a controlar diversas complicaciones de la diabetes .
Rehabilitación tras la isquemia-reperfusión miocárdica
La D-ribosa podría utilizarse para la rehabilitación tras la isquemia-reperfusión miocárdica . Esta es una condición en la que el músculo cardíaco se daña o muere debido a la reducción del flujo sanguíneo. La D-ribosa podría ayudar potencialmente en el proceso de recuperación .
Tratamiento de enfermedades cardiovasculares
La D-ribosa ha mostrado promesa en investigaciones preclínicas y clínicas posteriores al regenerar los niveles de ATP miocárdico y mejorar la disfunción diastólica tras la isquemia miocárdica . Esto podría ayudar potencialmente en el tratamiento de enfermedades cardiovasculares .
Tratamiento de la disfunción sistólica
La D-ribosa podría ayudar potencialmente en el tratamiento de la disfunción sistólica . Esta es una condición en la que el corazón no puede bombear con suficiente fuerza para impulsar una cantidad suficiente de sangre en la circulación
Mecanismo De Acción
Target of Action
D-[1,3-13C2]Ribose, a naturally occurring monosaccharide, primarily targets the cellular energy production processes . It plays a crucial role in the synthesis of adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP), which are essential components of cellular energy metabolism .
Mode of Action
D-[1,3-13C2]Ribose interacts with its targets by participating in the pentose phosphate pathway (PPP), a metabolic pathway parallel to glycolysis . It is phosphorylated to yield ribose-5-phosphate, which contributes to ATP production through the nonoxidative phase of the PPP . It also participates in nucleotide synthesis, thus playing a fundamental role in various life processes .
Biochemical Pathways
D-[1,3-13C2]Ribose affects several biochemical pathways. It is involved in the pentose phosphate pathway, where it contributes to the production of NADPH and ribose 5-phosphate for nucleotide synthesis . It also plays a role in the D-ribose transport pathway, which is crucial for the transport of D-ribose across cell membranes .
Pharmacokinetics
D-[1,3-13C2]Ribose is rapidly absorbed with a high bioavailability . It is distributed throughout the body, reaching various tissues and cells where it participates in energy production . The elimination of D-[1,3-13C2]Ribose occurs through metabolic pathways, and a small percentage is excreted unchanged in the urine .
Result of Action
The action of D-[1,3-13C2]Ribose results in enhanced cellular energy levels, as it contributes to the production of ATP, the primary energy currency of cells . Disturbances in d-ribose metabolism have been linked to certain medical conditions, such as type 2 diabetes mellitus and cognitive dysfunction .
Action Environment
The action, efficacy, and stability of D-[1,3-13C2]Ribose can be influenced by various environmental factors. For instance, the presence of certain enzymes and co-factors can affect the rate at which D-[1,3-13C2]Ribose is metabolized . Additionally, factors such as pH and temperature can influence the stability of D-[1,3-13C2]Ribose .
Propiedades
IUPAC Name |
(3R,4R,5R)-(2,4-13C2)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3+1,5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-VNDXAVFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([13C@H]([C@H]([13CH](O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide](/img/structure/B583867.png)







![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)
